molecular formula C20H22N2O7S B011392 Sivelestat CAS No. 331731-18-1

Sivelestat

Cat. No. B011392
M. Wt: 434.5 g/mol
InChI Key: BTGNGJJLZOIYID-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sivelestat sodium has been synthesized through multiple approaches. One method involves the condensation of glycine benzyl ester p-toluenesulfonate with 2-nitrobenzoyl chloride, followed by reduction to afford N-(2-aminobenzoyl)glycine benzyl ester. This compound is then subjected to condensation with p-pivaloyloxybenzenesulfonyl chloride, debenzylation, and salt formation, yielding an overall yield of 56.9% (W. Xue, 2003). Another approach for preparing sivelestat sodium involves synthesis from glycine through amidation, hydrogenation, and acyl chloridization, confirming the structure of the target compound by IR, 1HNMR, and MS (Guo Lian-wei, 2005).

Molecular Structure Analysis

While specific detailed analyses of sivelestat's molecular structure from the provided papers are limited, the synthesis methods indicate a complex structure involving multiple steps for accurate assembly. The synthesis processes involve critical intermediate formations, such as N-(2-aminobenzoyl)glycine benzyl ester, highlighting the compound's intricate molecular structure.

Chemical Reactions and Properties

Sivelestat's chemical properties are closely tied to its role as a neutrophil elastase inhibitor. It acts by specifically targeting and inhibiting neutrophil elastase, an enzyme involved in the degradation of alveolar-capillary membranes, leading to acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) (S. Hagiwara et al., 2009).

Physical Properties Analysis

The available literature does not provide specific details on sivelestat's physical properties such as melting point, boiling point, or solubility directly. However, its formulation as a sodium salt suggests high solubility in water, which is essential for its medical application as an intravenous drug.

Chemical Properties Analysis

Sivelestat's chemical effectiveness is primarily observed through its pharmacological action as a neutrophil elastase inhibitor. It has been shown to reduce levels of inflammatory mediators by inhibiting the activation of nuclear factor-kB (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This action suggests sivelestat's role in mitigating inflammatory responses, particularly in conditions such as ALI and ARDS, without directly affecting the host's immune defense mechanisms in infections (S. Hagiwara et al., 2009).

Scientific Research Applications

  • Reduction of Radiation-Induced Lung Injury : Sivelestat has been shown to reduce radiation-induced lung injury in mice by suppressing neutrophil elastase activity and excessive inflammatory reactions (Yoshikawa et al., 2013).

  • Attenuation of Sepsis-Related Kidney Injury : It can attenuate sepsis-related kidney injury in rats, suggesting its potential in managing sepsis-related complications (Guo-fu Li et al., 2016).

  • Protection Against Acute Lung Injury : Sivelestat protects against lipopolysaccharide-induced acute lung injury by increasing tissue blood flow and erythrocyte velocity (Inoue et al., 2005).

  • Effect on Newborn Screening : Interestingly, Sivelestat sodium can cause secondary carnitine deficiency, leading to false positive findings of isovaleric acidemia in newborns screened using mass spectrometry (Yamada et al., 2015).

  • Therapeutic Option in Liver Transplantation : It may represent an effective therapeutic option in liver transplantation and other inflammatory disease states (Uchida et al., 2010).

  • Potential for Treating Conditions Involving IL-8 and TNF-α : Sivelestat may be useful for treating morbid conditions involving IL-8 and TNF-α at onset (Shibata et al., 2010).

  • Inhibition of Inflammatory Mediators : The drug may inhibit inflammatory mediators through NF-kB inhibition (Hagiwara et al., 2009).

  • Improvement in Survival Rate in Sepsis : Sivelestat significantly improved the survival rate of rats with clinically relevant sepsis, possibly by attenuating sepsis-induced systemic inflammatory response and lung injury (Suda et al., 2009).

  • Relaxation of Coronary Artery Smooth Muscle : It relaxes porcine coronary artery smooth muscle by selective inhibition of Ca2+ sensitization induced by a receptor agonist (Maeda et al., 2008).

  • Improvement in Respiratory Function in Septic Acute Lung Injury : Sivelestat improves respiratory function in patients with septic acute lung injury by reducing alveolar dysfunction (Endo et al., 2006).

properties

IUPAC Name

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGNGJJLZOIYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048304
Record name Sivelestat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

IAdalimumab is a fully human monoclonal antibody to tumor necrosis factor (TNF), which was recently introduced as a therapy for Crohn's disease and rheumatoid arthritis. Besides neutralization, induction of apoptosis of monocytes/macrophages and T cells is thought to be an important mechanism of action of the anti-tumor necrosis factor monoclonal antibody infliximab, at least in Crohn's disease therapy. AIM: To study caspase activation and the induction of apoptosis by adalimumab and the effect of a caspase inhibitor in vivo. For in vitro studies, THP-1 cells (human monocytic cell line) were incubated with adalimumab, infliximab, or human immunoglobulin G, and annexin V + propidium iodide, Apo2.7, and 7-amino actinomycin-D were used to study apoptosis on the cell membrane, mitochodrial, and DNA level, respectively. Active caspase-3 was detected by intracellular staining. For in vivo studies, a chimeric human-mouse model was used, in which THP-1 cells were injected intraperitoneally in SCID-Beige mice followed by treatment with adalimumab, infliximab, or human immunoglobulin G. Effects of a pan-caspase inhibitor N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethyketone on apoptosis induction were evaluated. In vitro analysis revealed that apoptosis could be induced in THP-1 cells by both adalimumab and infliximab. Activation of caspase-3 after incubation with adalimumab was demonstrated by intracellular staining. In addition, in the chimeric mouse model, a higher percentage of residual THP-1 cells were apoptotic, and lower cell numbers were recovered in the adalimumab- or infliximab-treated mouse. Apoptosis induction by adalimumab could be abrogated through in vivo pretreatment of mice with the pan-caspase inhibitor. Adalimumab, besides neutralizing tumor necrosis factor, also induces apoptosis of transmembrane tumor necrosis factor-positive THP-1 cells by activating intracellular caspases. This activity is likely to be important for the clinical effect of this biodrug., Adalimumab has high specificity and affinity for TNF (TNF-a); adalimumab does not bind to or inactivate lymphotoxin a (TNF-beta). Adalimumab binds to TNF before TNF can interact with the p55 and p75 cell surface tumor necrosis factor receptors (TNFRs).By preventing the binding of TNF to cell surface TNFRs, adalimumab blocks the biologic activity of TNF.In vitro, adalimumab lyses surface TNF-expressing cells in the presence of complement., Adalimumab binds specifically to tumor necrosis factor (TNF)-alpha and blocks its interaction with the p55 and p75 cell surface TNF receptors. Adalimumab also lyses surface TNF expressing cells in vitro in the presence of complement. Adalimumab does not bind or inactivate lymphotoxin (TNF-beta). TNF is a naturally occurring cytokine that is involved in normal inflammatory and immune responses. Elevated levels of TNF are found in the synovial fluid of rheumatoid arthritis, including juvenile idiopathic arthritis, psoriatic arthritis, and ankylosing spondylitis patients and play an important role in both the pathologic inflammation and the joint destruction that are hallmarks of these diseases. Increased levels of TNF are also found in psoriasis (Ps) plaques. In plaque psoriasis, treatment with Humira may reduce the epidermal thickness and infiltration of inflammatory cells. The relationship between these pharmacodynamic activities and the mechanism(s) by which Humira exerts its clinical effects is unknown. Adalimumab also modulates biological responses that are induced or regulated by TNF, including changes in the levels of adhesion molecules responsible for leukocyte migration (ELAM-1, VCAM-1, and ICAM-1 with an IC50 of 1-2 X 10-10M).
Record name Adalimumab
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Product Name

Sivelestat

CAS RN

127373-66-4, 331731-18-1
Record name Sivelestat
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Record name Sivelestat [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sivelestat
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URL https://www.drugbank.ca/drugs/DB12863
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Record name Sivelestat
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Record name 331731-18-1
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Record name SIVELESTAT
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Adalimumab
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,400
Citations
N Aikawa, Y Kawasaki - Therapeutics and clinical risk …, 2014 - Taylor & Francis
… Sivelestat is a neutrophil elastase inhibitor approved in Japan and … sivelestat in different disease states, using data from nonclinical and clinical studies. In nonclinical studies, sivelestat …
Number of citations: 105 www.tandfonline.com
K Iwata, A Doi, G Ohji, H Oka, Y Oba, K Takimoto… - Internal …, 2010 - jstage.jst.go.jp
… Therefore, the effect of sivelestat on patients with ALI/ARDS appears to be modest, if any. … strated the positive effects of sivelestat to rebut our results. Sivelestat was developed in Japan …
Number of citations: 170 www.jstage.jst.go.jp
A Sahebnasagh, F Saghafi, M Safdari… - Authorea …, 2020 - authorea.com
… This article summarizes the effects of sivelestat on ALI/ARDS or ARDS with coagulopathy, … , the efficacy of sivelestat was compared to the control group. In this study, sivelestat increased …
Number of citations: 71 www.authorea.com
S Hagiwara, H Iwasaka, S Hidaka, A Hasegawa… - Inflammation …, 2009 - Springer
… In that study, sivelestat administration reduced the artificial ventilation period and duration of … sivelestat in animal models of ARDS/ALI [9]. However, the mechanism(s) by which sivelestat …
Number of citations: 58 link.springer.com
A Sakashita, Y Nishimura, T Nishiuma… - European journal of …, 2007 - Elsevier
… (sivelestat, 100 mg/kg) or saline was given intraperitoneally (ip) 30 min before ventilation. Sivelestat … The mice treated with sivelestat in the high V T (high V T -sivelestat) developed less …
Number of citations: 84 www.sciencedirect.com
T Kido, K Muramatsu, K Yatera, T Asakawa… - …, 2017 - Wiley Online Library
… were treated with sivelestat and 2279 patients did not receive sivelestat within 7 days of … was significantly lower in the sivelestat group compared with the non-sivelestat group (weighted …
Number of citations: 45 onlinelibrary.wiley.com
M Hayakawa, K Katabami, T Wada, M Sugano… - Shock, 2010 - journals.lww.com
… sivelestat, and sivelestat group included 34 patients started to deadministered sivelestat on … The lung injury scores and PaO 2 /FiO 2 ratio of the sivelestat group were significantly more …
Number of citations: 86 journals.lww.com
N Aikawa, A Ishizaka, H Hirasawa, S Shimazaki… - Pulmonary …, 2011 - Elsevier
… group) or all possible treatments but not Sivelestat (control group). Sivelestat- and control-… , 111 institutions used Sivelestat and 88 institutions did not use Sivelestat at the discretion of …
Number of citations: 115 www.sciencedirect.com
K Hoshi, S Kurosawa, M Kato, K Andoh… - The Tohoku Journal of …, 2005 - jstage.jst.go.jp
… sivelestat reduces mortality of critically ill patients. ──── neutrophil elastase inhibitor; outcome; critically ill patient; sivelestat … We are interested in whether sivelestat affects the final …
Number of citations: 38 www.jstage.jst.go.jp
S Pu, D Wang, D Liu, Y Zhao, D Qi, J He… - BMC pulmonary …, 2017 - Springer
… Sivelestat is widely used in treating acute lung injury (ALI)/acute respiratory distress … efficacy of sivelestat remains controversial. This study aimed to evaluate the impact of sivelestat in …
Number of citations: 42 link.springer.com

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